3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide
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Overview
Description
3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide is a useful research compound. Its molecular formula is C17H18ClF3N2OS and its molecular weight is 390.85. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Activities
Several studies have explored the pharmacological potential of compounds related to "3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide". For example, compounds with similar structures have been examined for their neurokinin-1 receptor antagonistic properties, suggesting potential applications in the treatment of emesis and depression due to their high efficacy in pre-clinical tests (Harrison et al., 2001). Additionally, certain derivatives have shown promise as anticancer agents, indicating a broad spectrum of potential therapeutic applications (Gomha et al., 2017).
Herbicidal Activity
Research into the herbicidal activity of compounds structurally similar to "3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide" has yielded promising results. Studies have synthesized and evaluated the herbicidal efficacy of these compounds, finding some to be effective in controlling unwanted vegetation (Liu et al., 2008).
Chemical Synthesis and Utility
The compound and its analogs have served as key intermediates in the synthesis of various heterocyclic compounds, demonstrating their versatility in chemical synthesis. For instance, they have been used in the preparation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moieties, which possess potent anticancer activities (Gomha et al., 2017). This highlights the compound's role in facilitating the development of new pharmacophores with potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is D-alanine–D-alanine ligase , an enzyme found in the bacterium Staphylococcus aureus . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a popular target for antibacterial drugs .
Mode of Action
This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death .
Biochemical Pathways
The compound’s action on D-alanine–D-alanine ligase affects the bacterial cell wall synthesis pathway . By inhibiting this enzyme, the compound prevents the formation of the peptide cross-links that give the cell wall its strength. This leads to a weakened cell wall and, ultimately, bacterial cell death .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is the disruption of the bacterial cell wall, leading to the death of Staphylococcus aureus cells . This makes the compound a potential candidate for the development of new antibacterial drugs .
properties
IUPAC Name |
3-chloro-2,2-dimethyl-N-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N2OS/c1-10-13(8-22-15(24)16(2,3)9-18)25-14(23-10)11-4-6-12(7-5-11)17(19,20)21/h4-7H,8-9H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQLUCKWYFZZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CNC(=O)C(C)(C)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide |
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